5-(tert-Butoxy)-6-methylpyrimidin-4(1H)-one
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Overview
Description
5-(tert-Butoxy)-6-methylpyrimidin-4(1H)-one is an organic compound that features a pyrimidine ring substituted with a tert-butoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxy)-6-methylpyrimidin-4(1H)-one typically involves the introduction of the tert-butoxy group into the pyrimidine ring. One common method is the reaction of 6-methylpyrimidin-4(1H)-one with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butoxy)-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidines .
Scientific Research Applications
5-(tert-Butoxy)-6-methylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(tert-Butoxy)-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and as intermediates in organic synthesis.
Di-tert-butyl dicarbonate: A reagent used for the protection of amino groups in organic synthesis.
Uniqueness
5-(tert-Butoxy)-6-methylpyrimidin-4(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62022-11-1 |
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Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-methyl-5-[(2-methylpropan-2-yl)oxy]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(13-9(2,3)4)8(12)11-5-10-6/h5H,1-4H3,(H,10,11,12) |
InChI Key |
VERSBFFQVYOZJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC=N1)OC(C)(C)C |
Origin of Product |
United States |
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